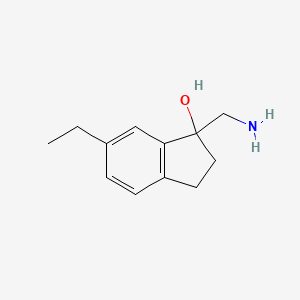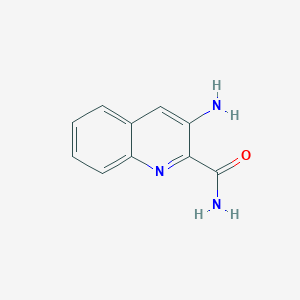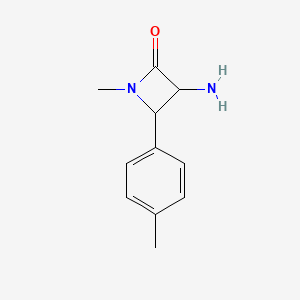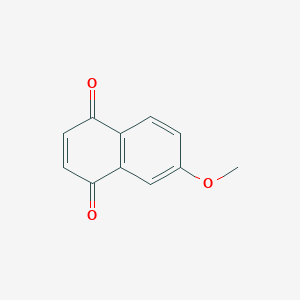
(2-Chloroquinolin-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroquinolin-6-yl)methanamine is a chemical compound that belongs to the quinoline family Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring This compound is characterized by the presence of a chlorine atom at the 2-position and a methanamine group at the 6-position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinolin-6-yl)methanamine typically involves the nucleophilic substitution reaction of 2-chloroquinoline with various amines. One common method is the reaction of 2-chloroquinoline with methanamine in the presence of a base such as triethylamine in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and agrochemicals .
Wirkmechanismus
The mechanism of action of (2-Chloroquinolin-6-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. It can also interact with cell membranes, altering their permeability and leading to cell death. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: Lacks the methanamine group and has different chemical reactivity and biological activity.
6-Methoxyquinoline: Contains a methoxy group instead of a methanamine group, leading to different chemical properties.
2-Chloroquinolin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 6-position
Uniqueness
(2-Chloroquinolin-6-yl)methanamine is unique due to the specific positioning of the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H9ClN2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(2-chloroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2 |
InChI-Schlüssel |
OITIAKJXIVCSRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



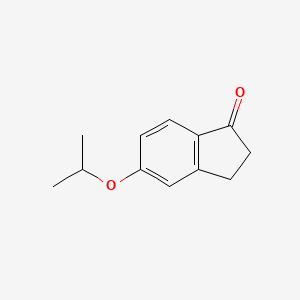
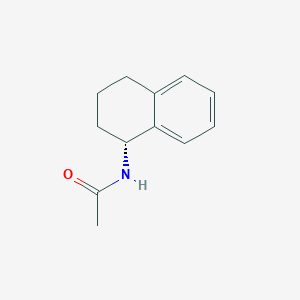
![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)



